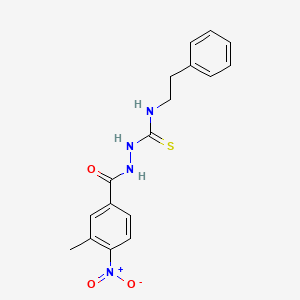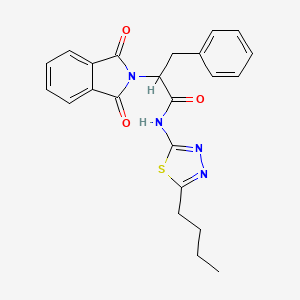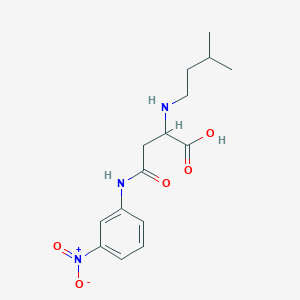![molecular formula C19H28N2O2 B4118472 N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide](/img/structure/B4118472.png)
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide
Overview
Description
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide, also known as ML188, is a small molecule inhibitor that targets the protein-protein interactions involved in cancer growth and metastasis. The compound has shown promise in preclinical studies and is currently being investigated for its potential as a therapeutic agent.
Mechanism of Action
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide works by inhibiting the protein-protein interactions involved in cancer growth and metastasis. Specifically, the compound targets the interaction between the transcription factor RUNX1 and the co-activator CBP. This interaction is essential for the growth and survival of cancer cells, and by inhibiting it, N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide can effectively halt cancer progression.
Biochemical and Physiological Effects
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, the reduction of inflammation in the gut, and the prevention of amyloid-beta aggregation in the brain. The compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide has several advantages for use in lab experiments, including its high potency and specificity for the target protein-protein interaction. However, the compound can be difficult and expensive to synthesize, which may limit its use in some experiments. Additionally, more research is needed to fully understand the compound's potential as a therapeutic agent and to identify any potential limitations or side effects.
Future Directions
There are several potential future directions for research on N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide, including:
1. Further preclinical studies to investigate the compound's potential as a therapeutic agent for cancer and other diseases.
2. Clinical trials to test the safety and efficacy of N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide in humans.
3. Development of new synthesis methods to make the compound more accessible and cost-effective.
4. Investigation of the compound's potential as a tool for studying protein-protein interactions in other disease pathways.
5. Exploration of the compound's potential as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide is a promising small molecule inhibitor with potential as a therapeutic agent for cancer and other diseases. Further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential limitations, but the compound's high potency and specificity make it a promising candidate for further development.
Scientific Research Applications
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for cancer and other diseases. In one study, N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide was shown to inhibit the growth and metastasis of breast cancer cells in vitro and in vivo. Other studies have investigated the compound's potential as a treatment for inflammatory bowel disease and Alzheimer's disease.
properties
IUPAC Name |
N-[3-methyl-1-[(4-methylcyclohexyl)amino]-1-oxobutan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)17(21-18(22)15-7-5-4-6-8-15)19(23)20-16-11-9-14(3)10-12-16/h4-8,13-14,16-17H,9-12H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUWVVVPTMERFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-methyl-1-[(4-methylcyclohexyl)amino]-1-oxobutan-2-yl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxypropyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4118393.png)
![1-benzyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4118402.png)

![2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4118417.png)


![2-amino-4',4',6',8'-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4118434.png)
![N-(3,4-dichlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B4118449.png)

![ethyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4118461.png)
![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4118463.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4118477.png)

![methyl 5-methyl-4-phenyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4118495.png)